InhA Crystallographic Target Engagement
The ethyl ester derivative of 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid (PDB ligand 9VZ) is the only tetrahydrobenzothiazole carboxylic acid derivative in this regioisomeric series with a publicly deposited co-crystal structure against Mycobacterium tuberculosis InhA (PDB: 5OIM, resolution 1.91 Å) [1]. The compound binds InhA with a biochemically determined pIC₅₀ of 3.1 ± 0.05 (IC₅₀ ≈ 790 µM) and engages residues G96, F97, M98, M103, F149, M161, and M199 within the substrate-binding pocket [2][3]. In contrast, no InhA co-crystal structure exists for the 4-carboxylic acid isomer (CAS 933733-23-4), the 5-carboxylic acid analog, or the non-carboxylated 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole parent (CAS 33082-03-0), indicating that the 6-carboxylate geometry is a structural determinant of InhA pocket recognition [4]. This crystallographic evidence provides an experimentally validated binding mode that can guide structure-based fragment elaboration, a capability absent for the comparator isomers.
| Evidence Dimension | InhA co-crystal structure availability and binding affinity |
|---|---|
| Target Compound Data | PDB: 5OIM (1.91 Å); pIC₅₀ = 3.1 ± 0.05 (IC₅₀ ≈ 790 µM); binding residues: G96, F97, M98, M103, F149, M161, M199 |
| Comparator Or Baseline | 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid (CAS 933733-23-4): No PDB entry; no InhA binding data. 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS 33082-03-0): No PDB entry; no InhA binding data. |
| Quantified Difference | Target compound ethyl ester: PDB structure available with pIC₅₀ = 3.1. Comparators: 0 PDB entries; no measurable InhA inhibition reported. |
| Conditions | InhA (T2A mutant) biochemical assay at 500 µM and 1 mM; X-ray diffraction at 1.91 Å; MOAD affinity annotation |
Why This Matters
A co-crystal structure with quantitative binding data is the gold standard for rational fragment elaboration; procurement of the 6-carboxylic acid scaffold enables structure-guided optimization that is impossible with regioisomers lacking validated target engagement.
- [1] RCSB PDB. 5OIM: InhA (T2A mutant) complexed with ethyl 2-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate. Deposited 2017-07-19. DOI: 10.2210/pdb5OIM/pdb. View Source
- [2] Zhang Group. Structure of PDB 5oim Chain A Binding Site BS01. MOAD: ic50=790 µM. https://zhanggroup.org/ View Source
- [3] Prati, F., Zuccotto, F., Fletcher, D., et al. (2018). Screening of a Novel Fragment Library with Functional Complexity against Mycobacterium tuberculosis InhA. ChemMedChem, 13, 672–677. Table 1, Fragment 22: pIC₅₀ = 3.1 ± 0.05. DOI: 10.1002/cmdc.201700774. View Source
- [4] RCSB PDB search for tetrahydrobenzothiazole-4-carboxylic acid and tetrahydrobenzothiazole-5-carboxylic acid derivatives (no InhA complex entries returned). View Source
